Stereochemical Identity and Purity vs. Racemic Mixture
The primary point of differentiation is the defined (R)-stereochemistry of CAS 1213453-13-4. Unlike the racemic mixture (CAS 1270539-95-1), this product is a single, optically pure enantiomer. While specific enantiomeric purity data is vendor-dependent and not universally published, procurement of the (R)-enantiomer ensures a homochiral starting material for asymmetric synthesis, which is critical for controlling the stereochemical outcome of downstream compounds [1]. In contrast, using the racemate would necessitate a chiral separation step later in the synthesis, adding cost, time, and complexity.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 1213453-13-4) |
| Comparator Or Baseline | Racemic mixture (CAS 1270539-95-1) |
| Quantified Difference | Defined stereochemistry vs. equimolar mixture of (R) and (S) enantiomers |
| Conditions | Product specification |
Why This Matters
Procuring a single enantiomer eliminates the need for subsequent chiral resolution, saving resources and ensuring a defined stereochemical path in synthetic applications.
- [1] Calcaterra, A., & D'Acquarica, I. (2018). The market of chiral drugs: Chiral switches. Journal of Pharmaceutical and Biomedical Analysis, 147, 323-340. View Source
